

# Comparative Analysis of 2-Bromopyrimidine Derivatives via X-ray Crystallography

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## Compound of Interest

Compound Name: 2-Bromopyrimidine

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Structural Properties of Key **2-Bromopyrimidine** Derivatives

This guide provides a comprehensive comparison of the X-ray crystallographic data for a series of **2-bromopyrimidine** derivatives, offering valuable insights for researchers in medicinal chemistry and materials science. Understanding the precise three-dimensional arrangement of atoms, bond lengths, and intermolecular interactions is crucial for structure-based drug design and the development of novel functional materials. This document summarizes key crystallographic parameters, details experimental protocols, and presents a generalized workflow for the structural analysis of these important heterocyclic compounds.

## Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for three **2-bromopyrimidine** derivatives, providing a basis for structural comparison.

Parameter	2-Amino-5-bromopyrimidine[1]	2-Bromo-5-methylpyrimidine	2-Bromo-5-nitropyrimidine
Chemical Formula	C <sub>4</sub> H <sub>4</sub> BrN <sub>3</sub>	C <sub>5</sub> H <sub>5</sub> BrN <sub>2</sub>	C <sub>5</sub> H <sub>3</sub> BrN <sub>2</sub> O <sub>2</sub>
Molecular Weight	174.01	172.02	202.99
Crystal System	Orthorhombic	Monoclinic	Monoclinic
Space Group	Cmca	P 1 2 <sub>1</sub> /m 1	P2 <sub>1</sub> /c
Unit Cell Dimensions			
a (Å)	7.702(3)	6.1889	-
b (Å)	8.215(3)	6.614	-
c (Å)	17.733(12)	7.835	-
α (°)	90	90	-
β (°)	90	93.503	-
γ (°)	90	90	-
Volume (Å <sup>3</sup> )	1122.0	-	-
Z (Molecules/unit cell)	8	2	-
Calculated Density (g/cm <sup>3</sup> )	2.06	-	-
Radiation	Mo Kα (λ = 0.71069 Å)	-	-
Temperature (K)	293	-	-
CCDC Deposition No.	-	1542454[2]	989200[3]

Note: Detailed unit cell parameters and other data for 2-Bromo-5-nitropyrimidine require access to the Cambridge Crystallographic Data Centre (CCDC) using the provided deposition number.

## Key Structural Insights

2-Amino-5-bromopyrimidine: The crystal structure of 2-amino-5-bromopyrimidine reveals that the molecules form self-base-paired ribbons that extend parallel to the *a*-axis. This base-pairing is facilitated by a hydrogen bond between the amino group and a ring nitrogen of a symmetry-related molecule (N2...N1).[1] The atoms Br, C5, C2, and the exocyclic N2 are located on a mirror plane.[1]

2-Bromo-5-methylpyridine: In the crystal structure of 2-bromo-5-methylpyridine, the molecule is planar and resides on a crystallographic plane of symmetry. The primary intermolecular interactions observed are weak C—H...N hydrogen bonds, which link the molecules into infinite chains.[4]

## Experimental Protocols

### Synthesis and Crystallization

- 2-Amino-5-bromopyrimidine: Crystals of this compound were obtained from an aqueous solution, forming very thin, micaceous plates.[1]
- 2-Bromo-5-methylpyridine: A commercial sample was used for crystallization. Single crystals suitable for X-ray analysis were grown by the slow evaporation of an ethanol/water solution.

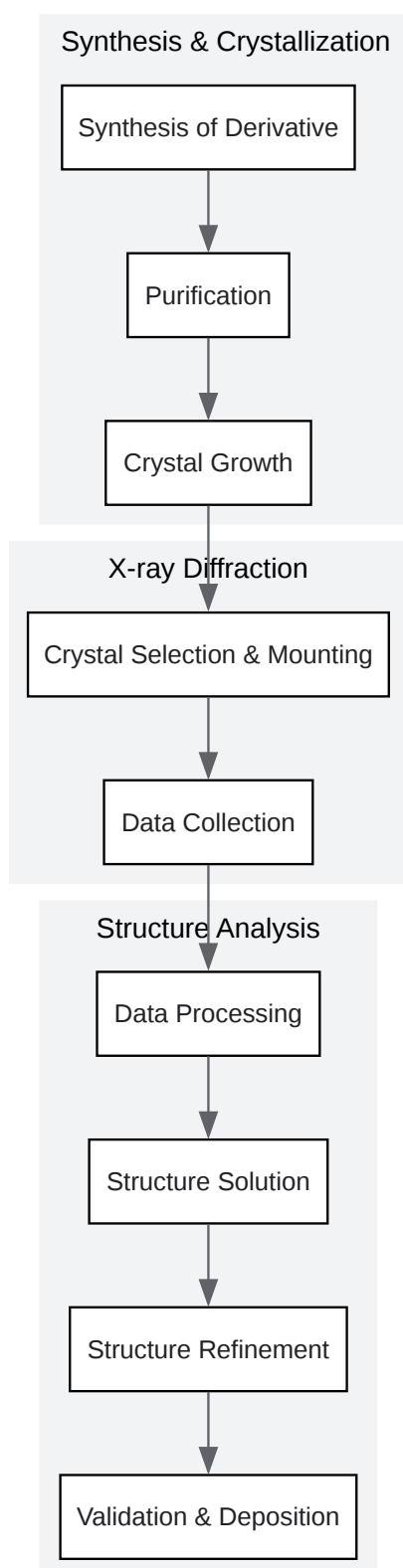
### X-ray Data Collection and Structure Refinement

A generalized protocol for X-ray crystallographic analysis is as follows:

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in an X-ray diffractometer. For the analysis of 2-amino-5-bromopyrimidine, a Nicolet P3 four-circle diffractometer was utilized.[1] Data is collected by rotating the crystal in a monochromatic X-ray beam (commonly Mo K $\alpha$  radiation) and recording the diffraction pattern.
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques. For 2-amino-5-bromopyrimidine, the structure was solved and refined to a final R-factor of 0.060 for 578 observed reflections.[1]

## Experimental Workflow

The following diagram illustrates a typical workflow for the X-ray crystallographic analysis of **2-bromopyrimidine** derivatives.



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Caption: Generalized workflow for X-ray crystallographic analysis.

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